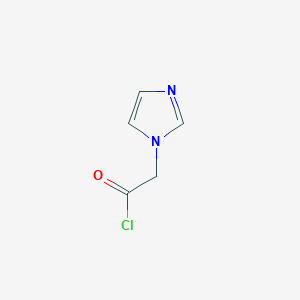

1H-Imidazole-1-acetyl chloride

Description

Properties

IUPAC Name |

2-imidazol-1-ylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWSIJGGMOVIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306241 | |

| Record name | 1H-Imidazole-1-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160975-66-6 | |

| Record name | 1H-Imidazole-1-acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160975-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-acetyl chloride can be synthesized through the reaction of 1H-imidazole with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{1H-Imidazole} + \text{Acetyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or chloroform can aid in the dissolution of reactants and products, facilitating the reaction.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-acetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 1H-imidazole and acetic acid.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform

Bases: Pyridine, triethylamine

Major Products:

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Scientific Research Applications

1H-Imidazole-1-acetyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as the acetylation of proteins and peptides.

Medicine: Utilized in the development of drugs, particularly those targeting enzymes and receptors that interact with imidazole derivatives.

Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to modify biomolecules, such as proteins, by acetylating amino groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physicochemical properties, and applications of 1H-Imidazole-1-acetyl chloride can be contextualized by comparing it to other imidazole-based derivatives with distinct functional groups. Below is a detailed analysis:

Functional Group Reactivity

- This compound : The acetyl chloride group (-COCl) is highly reactive, enabling rapid acylation reactions (e.g., with amines to form amides). This contrasts with hydroxymethyl or methoxy-substituted imidazoles, which exhibit lower electrophilicity .

- 1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl Chloride (CAS 2031269-33-5) : The sulfonyl chloride (-SO₂Cl) group is also reactive but participates in sulfonylation rather than acylation, forming sulfonamides or sulfonate esters .

- 2-(Hydroxymethyl)-1-methyl-1H-imidazole Hydrochloride (CAS 718642-27-4) : The hydroxymethyl (-CH₂OH) group is less reactive but can undergo oxidation to carboxylic acids or serve as a linker in prodrugs .

Structural and Physicochemical Properties

The table below summarizes key parameters for comparison:

Stability and Handling

- This compound is moisture-sensitive and requires anhydrous conditions, similar to other acyl chlorides. In contrast, hydroxymethyl-substituted imidazoles (e.g., CAS 718642-27-4) are more stable but may require protection during synthetic steps .

- Sulfonyl chlorides (e.g., CAS 2031269-33-5) are also hygroscopic but generally more thermally stable, with predicted boiling points exceeding 400°C .

Biological Activity

1H-Imidazole-1-acetyl chloride is a significant compound in medicinal chemistry, particularly due to its versatile biological activities and applications in drug development. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is characterized by its five-membered aromatic ring containing two nitrogen atoms, with an acetyl chloride group at the 1-position. Its molecular formula is and it has a molecular weight of approximately 144.56 g/mol. This compound serves as an important intermediate in organic synthesis, particularly in the modification of biomolecules and the development of pharmaceuticals.

The primary mechanism of action for this compound lies in its role as an acylating agent . The acetyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on various biomolecules, including proteins. This reactivity facilitates the acetylation of amino groups, which can significantly alter the biological properties of the target molecules.

Biological Activities

Research indicates that imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Antibacterial Activity : Studies have shown that imidazole derivatives possess antibacterial properties against various pathogens. For instance, compounds derived from imidazole have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Imidazole derivatives are being investigated for their anticancer activities due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antifungal and Antiviral Properties : The compound has also shown potential antifungal and antiviral activities, making it a candidate for further research in infectious disease treatment .

Antibacterial Activity Assessment

A study conducted by Jain et al. evaluated the antibacterial activity of several imidazole derivatives, including this compound. The results are summarized in Table 1 below:

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| 1a | 23.09 | S. aureus |

| 1b | 42.85 | B. subtilis |

| 1c | 19.04 | E. coli |

| Control (Norfloxacin) | 33.33 | E. coli |

This study indicated that certain derivatives exhibited significant antibacterial properties, supporting further exploration into their therapeutic potential.

Anticancer Activity

In another study focusing on the anticancer effects of imidazole derivatives, it was found that compounds similar to this compound could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Applications in Medicinal Chemistry

The versatility of this compound extends to its applications in medicinal chemistry:

- Drug Development : Its ability to modify biomolecules makes it a valuable tool in synthesizing new drugs targeting specific biological pathways.

- Synthetic Intermediates : It serves as an intermediate in the synthesis of other biologically active compounds, enhancing the development of pharmaceuticals with improved efficacy and reduced side effects .

Q & A

Q. How does the reactivity of this compound compare to other imidazole-based acylating agents?

- Methodological Answer : Conduct competitive acylation experiments with 1-methylimidazole-4-sulfonyl chloride or 1-ethylimidazole derivatives. Analyze reaction rates via stopped-flow spectroscopy and product distributions via GC-MS. The electron-withdrawing acetyl group in this compound enhances electrophilicity but reduces thermal stability compared to sulfonyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.